molecular formula C18H16ClNO4 B12470217 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid

1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12470217
M. Wt: 345.8 g/mol
InChI Key: JPMORZKNPKIDSM-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a chlorobenzyl group, and a carboxylic acid functional group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(4-chlorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to a condensation reaction with pyrrolidine-3-carboxylic acid under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
  • 3-[4-[(4-Chlorobenzyl)oxy]phenyl]-2-methylpropanoic acid
  • 3-(3-[(4-Chlorobenzyl)oxy]phenyl)-2-propenoic acid

Uniqueness

1-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific structural features, including the pyrrolidine ring and the combination of functional groups. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16ClNO4

Molecular Weight

345.8 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H16ClNO4/c19-14-3-1-12(2-4-14)11-24-16-7-5-15(6-8-16)20-10-13(18(22)23)9-17(20)21/h1-8,13H,9-11H2,(H,22,23)

InChI Key

JPMORZKNPKIDSM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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